5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one
Description
5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one is a seven-membered ε-lactam fused to a benzene ring, with two methyl groups at the 5-position. The compound’s core structure, 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (CAS 6729-50-6), serves as a scaffold for modifications, with substituents influencing reactivity, target selectivity, and physicochemical properties.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
5,5-dimethyl-3,4-dihydro-2H-2-benzazepin-1-one |
InChI |
InChI=1S/C12H15NO/c1-12(2)7-8-13-11(14)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,13,14) |
InChI Key |
RRTLOMLXHUZQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC(=O)C2=CC=CC=C21)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzophenone with acetone in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired azepinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced azepinone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the azepine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Key Insights :
Key Insights :
- Substituent-Driven Selectivity : Electron-withdrawing groups (e.g., Cl) and aromatic rings (e.g., pyridinyl) enhance enzyme inhibition selectivity (e.g., PARP16 vs. PARP3) .
- Methyl Group Impact : The 5,5-dimethyl substitution in the target compound may optimize steric bulk for unexamined targets, such as σ receptors or ion channels, without introducing polar moieties that limit BBB transit .
Key Insights :
- Lipophilicity: The 5,5-dimethyl derivative’s increased clogP (~2.5) vs.
- Safety : All analogs require standard organic compound handling; halogenated derivatives may pose additional environmental or metabolic risks .
Biological Activity
5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 189.25 g/mol. It features a bicyclic structure that contributes to its pharmacological properties.
Research indicates that compounds in the benzoazepine class often interact with various biological targets:
- Inhibition of Enzymes : Certain derivatives have shown the ability to inhibit enzymes like PARP-1 (Poly(ADP-ribose) polymerase), which plays a crucial role in DNA repair mechanisms. This inhibition can lead to apoptosis in cancer cells, making it a target for cancer therapy .
- Neurotransmitter Modulation : Some studies suggest that benzoazepines may influence neurotransmitter systems, particularly GABAergic pathways, which could have implications for treating anxiety and depression .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays:
Table 1: Inhibitory Activity Against PARP Enzymes
| Compound | Target | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| This compound | PARP-1 | 19.24 ± 1.63 | 15.38 |
| Rucaparib | PARP-1 | 23.88 ± 2.90 | - |
| This compound | PARP-2 | 32.58 ± 1.97 | - |
The above data shows that the compound exhibits potent inhibitory effects on PARP-1 and PARP-2 enzymes with a favorable selectivity index compared to rucaparib .
Case Study 1: Apoptosis Induction in Lung Cancer Cells
In a study involving A549 lung cancer cells treated with varying concentrations of the compound:
- Apoptosis Rates : The treatment resulted in dose-dependent apoptosis rates of 4.6%, 8.0%, 10.9%, and 19.0% at increasing concentrations.
- Mechanistic Insights : Flow cytometry analysis revealed that the compound effectively induced late apoptosis and reduced biosynthesis of poly(ADP-ribose), indicating its potential as an anti-cancer agent .
Case Study 2: Neuroprotective Effects
A separate investigation into the neuroprotective effects of related compounds suggested that benzoazepines could mitigate neuronal damage in models of neurodegenerative diseases through modulation of GABA receptors and reduction of oxidative stress markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
